molecular formula C6H8N4 B15072637 7-Methyl-6,7-dihydro-1H-purine

7-Methyl-6,7-dihydro-1H-purine

Cat. No.: B15072637
M. Wt: 136.15 g/mol
InChI Key: ZMCMWTVAXCXFMQ-UHFFFAOYSA-N
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Description

7-Methyl-6,7-dihydro-1H-purine, also known as 7-Methylxanthine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is structurally related to xanthine and is an intermediate in the synthesis of caffeine. It has significant biological importance and is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6,7-dihydro-1H-purine typically involves the methylation of xanthine. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6,7-dihydro-1H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methyl-6,7-dihydro-1H-purine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6,7-dihydro-1H-purine involves its interaction with various enzymes and receptors in the body. It acts as an intermediate in the metabolism of purines, influencing pathways such as the degradation of adenine and guanine to uric acid. The compound can also affect the activity of enzymes like xanthine oxidase, which plays a crucial role in purine metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its biological activity and metabolic pathways. Unlike caffeine and theophylline, it does not have significant stimulant effects but serves as an important intermediate in their biosynthesis .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

7-methyl-3,6-dihydropurine

InChI

InChI=1S/C6H8N4/c1-10-4-9-6-5(10)2-7-3-8-6/h3-4H,2H2,1H3,(H,7,8)

InChI Key

ZMCMWTVAXCXFMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CN=CN2

Origin of Product

United States

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